molecular formula C11H14N2O4 B1293645 4-(3-Methoxy-4-nitrophenyl)morpholine CAS No. 6950-88-5

4-(3-Methoxy-4-nitrophenyl)morpholine

Cat. No. B1293645
CAS RN: 6950-88-5
M. Wt: 238.24 g/mol
InChI Key: YMXOMWAFFGHJFC-UHFFFAOYSA-N
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Description

The compound 4-(3-Methoxy-4-nitrophenyl)morpholine is a molecule of interest due to its potential applications in various fields of chemistry and biology. It is related to a family of compounds that have been studied for their reactivity with amines, their crystal structures, and their biological activities. The compound itself is not directly mentioned in the provided papers, but its structural components and similar compounds have been extensively researched.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including nitration, amination, and cyclization processes. For instance, a novel nitration process was developed for the production of a similar compound, 4-(4-methoxy-3-nitrophenyl)morpholine, which involved converting the crude product to its nitric acid salt and then carrying out the nitration reaction in dichloromethane and sulfuric acid . Another related compound, 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, was synthesized through a sequence of rearrangement, condensation, and nucleophilic substitution reactions starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene .

Molecular Structure Analysis

Crystal structure determination is a common technique used to analyze the molecular structure of these compounds. For example, the crystal structure of a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was determined, which provided insights into its potential antiproliferative activity . Similarly, the crystal structures of other related compounds have been studied using X-ray diffraction techniques to understand their molecular packing and interactions .

Chemical Reactions Analysis

The reactivity of compounds containing morpholine and nitrophenyl groups has been investigated, particularly their reactions with amines. For instance, the kinetics and mechanisms of reactions between nitrophenyl thionocarbonates and secondary alicyclic amines were studied, revealing the formation of zwitterionic and anionic intermediates . These studies provide a foundation for understanding the reactivity of 4-(3-Methoxy-4-nitrophenyl)morpholine with various chemical reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-(3-Methoxy-4-nitrophenyl)morpholine can be inferred from their synthesis and structural analysis. The solubility, melting points, and stability can be related to their molecular structure, as seen in the synthesis and crystal structure determination of related compounds . The biological activities, such as antiproliferative and molluscicidal effects, are also important chemical properties that have been evaluated .

Scientific Research Applications

Novel Nitration Process

A novel nitration process for synthesizing compounds related to 4-(3-Methoxy-4-nitrophenyl)morpholine has been developed. This process is significant for its improved safety profile, increased yield, capacity enhancement, and waste reduction. It also features a detailed thermal hazard analysis, showcasing its applicability in robust and safe chemical synthesis (Zhang et al., 2007).

Synthesis of Bioactive Compounds

The compound is an important intermediate in the synthesis of various biologically active molecules. For instance, it's used in creating derivatives that exhibit potential biological activities, such as in anticancer research. This highlights its critical role in developing new therapeutic agents (Wang et al., 2016).

Chemical Reactions and Mechanisms

Studies have explored the kinetics and mechanisms involving compounds similar to 4-(3-Methoxy-4-nitrophenyl)morpholine. These studies provide insights into the reaction processes of these compounds with various amines, contributing to a deeper understanding of their chemical behavior and potential applications in synthesis (Castro et al., 2001).

Pharmaceutical Synthesis

This compound is also involved in the synthesis of pharmaceuticals like Gefitinib, indicating its significance in drug development. The synthesis process of such drugs often involves multiple steps, highlighting the compound's role in complex chemical transformations (Jin et al., 2005).

Biological and Medical Research

Derivatives of 4-(3-Methoxy-4-nitrophenyl)morpholine have been studied for their biological effects, such as inducing apoptosis and affecting protein levels in cancer cells. This suggests potential therapeutic applications in oncology and the study of cellular processes (He et al., 2007).

Safety And Hazards

“4-(3-Methoxy-4-nitrophenyl)morpholine” is classified as an irritant . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-(3-methoxy-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-16-11-8-9(2-3-10(11)13(14)15)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXOMWAFFGHJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064515
Record name Morpholine, 4-(3-methoxy-4-nitrophenyl)-
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxy-4-nitrophenyl)morpholine

CAS RN

6950-88-5
Record name 4-(3-Methoxy-4-nitrophenyl)morpholine
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Record name Morpholine, 4-(3-methoxy-4-nitrophenyl)-
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Record name 6950-88-5
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Record name Morpholine, 4-(3-methoxy-4-nitrophenyl)-
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Record name Morpholine, 4-(3-methoxy-4-nitrophenyl)-
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Record name 4-(3-methoxy-4-nitrophenyl)morpholine
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Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (750 mg, 4.38 mmol) in MeCN (10 mL) was added morpholine (3.83 mL, 43.8 mmol) and potassium carbonate (606 mg, 4.38 mmol). The reaction mixture was heated at 70° C. for 18 hours. The reaction mixture was concentrated in vacuo. The residue was dissolved in DCM (30 mL) and washed with water (2×30 mL), dried (MgSO4) and concentrated in vacuo, to give the title compound (1.0 g, 96%).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
3.83 mL
Type
reactant
Reaction Step One
Quantity
606 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (100 g, 0.584 mol) and morpholine (60 g, 0.689 mol) in dimethyl sulfoxide (60 mL) was added potassium carbonate (120 g, 0.870 mol). The mixture was stirred at 70° C. for 6 hours, and then poured into ice-water. The precipitate was collected by filtration and washed by water, dried to afford the product 4-(3-methoxy-4-nitrophenyl)morpholine (100 g, yield 72%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (24.4 g, 0.14 mol) in 200 mL DMF was added morpholine (25.7 mL, 0.28 mol), followed by the addition of K2CO3 (23.6 g, 0.17 mol). The mixture was stirred at room temperature for 48 h. The mixture was poured into 0.7 L H2O and the precipitate was collected by filtration. The precipitate was further rinsed with 0.5 L H2O. The resulting solid was air dried by purging with a flow of air for 24 h, thus affording 29.3 g of 4-(3-methoxy-4-nitrophenyl)morpholine (0.12 mol, 86%).
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
25.7 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
23.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0.7 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Yang, X Wang, C Wang, F Yin, L Qu, C Shi… - European Journal of …, 2021 - Elsevier
NUAK, the member of AMPK (AMP-activated protein kinase) family of protein kinases, is phosphorylated and activated by the LKB1 (liver kinase B1) tumor suppressor protein kinase. …
Number of citations: 14 www.sciencedirect.com

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